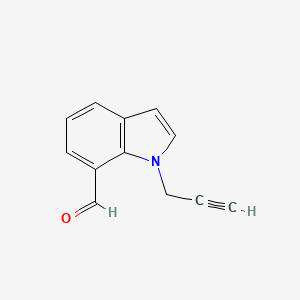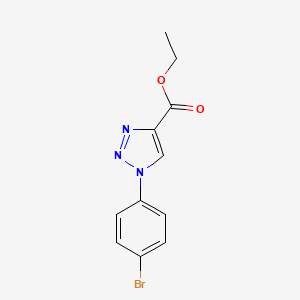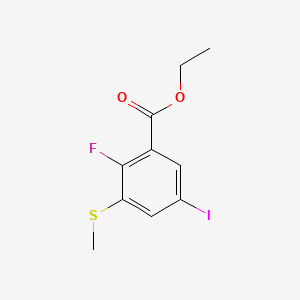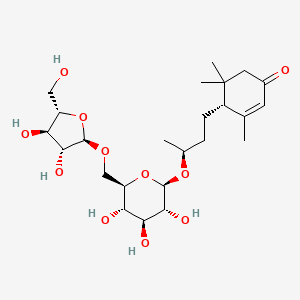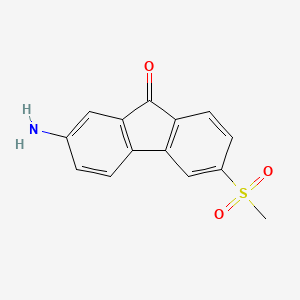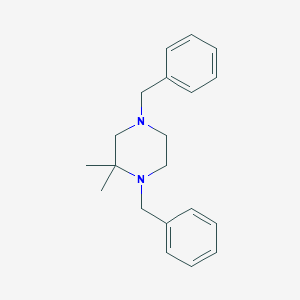![molecular formula C20H34S B14012585 [2-(Dodecylsulfanyl)ethyl]benzene CAS No. 5432-98-4](/img/structure/B14012585.png)
[2-(Dodecylsulfanyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Dodecylsulfanyl)ethyl]benzene: is an organic compound with the molecular formula C20H34S. It is characterized by a benzene ring substituted with a 2-(dodecylsulfanyl)ethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(dodecylsulfanyl)ethyl]benzene typically involves the reaction of dodecyl mercaptan with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the dodecylsulfanyl group to the ethylbenzene moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: [2-(Dodecylsulfanyl)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: [2-(Dodecylsulfanyl)ethyl]benzene is used as a precursor in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes. The dodecylsulfanyl group can influence the compound’s hydrophobicity and membrane permeability, making it a useful tool in membrane studies .
Medicine: The compound’s potential medicinal applications are being explored, particularly in drug delivery systems. The dodecylsulfanyl group can enhance the solubility and bioavailability of certain drugs, making this compound a valuable component in pharmaceutical formulations .
Industry: In the industrial sector, this compound is used as a surfactant and emulsifier. Its ability to reduce surface tension and stabilize emulsions makes it useful in various applications, including cosmetics, detergents, and lubricants .
Wirkmechanismus
The mechanism of action of [2-(dodecylsulfanyl)ethyl]benzene involves its interaction with molecular targets through its dodecylsulfanyl group. This group can engage in hydrophobic interactions with lipid membranes, altering their structure and function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
[2-(Hexylsulfanyl)ethyl]benzene: Similar structure but with a shorter hexyl chain.
[2-(Octylsulfanyl)ethyl]benzene: Similar structure with an octyl chain.
[2-(Decylsulfanyl)ethyl]benzene: Similar structure with a decyl chain.
Uniqueness: [2-(Dodecylsulfanyl)ethyl]benzene is unique due to its longer dodecyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and other molecules. This makes it particularly useful in applications requiring enhanced hydrophobicity and membrane permeability .
Eigenschaften
CAS-Nummer |
5432-98-4 |
|---|---|
Molekularformel |
C20H34S |
Molekulargewicht |
306.6 g/mol |
IUPAC-Name |
2-dodecylsulfanylethylbenzene |
InChI |
InChI=1S/C20H34S/c1-2-3-4-5-6-7-8-9-10-14-18-21-19-17-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,17-19H2,1H3 |
InChI-Schlüssel |
GJHDCHJLVLQEFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14012507.png)
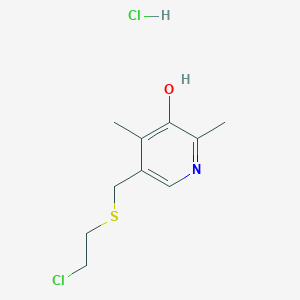
![Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-](/img/structure/B14012529.png)
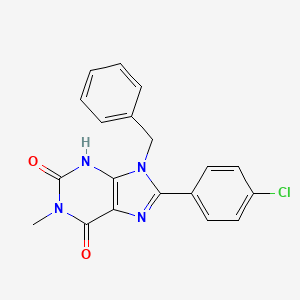
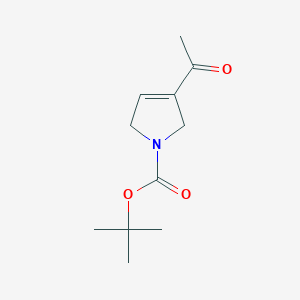
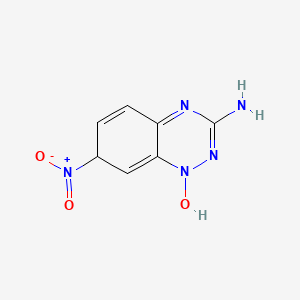
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14012562.png)
![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
